Tri-o-cresyl thiophosphate
Description
Properties
CAS No. |
631-45-8 |
|---|---|
Molecular Formula |
C21H21O3PS |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21O3PS/c1-16-10-4-7-13-19(16)22-25(26,23-20-14-8-5-11-17(20)2)24-21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
InChI Key |
RJDVGKCBHFINOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Phosphorus Trichloride and o-Cresol (Based on US2870192A)
A well-documented method for preparing tri-o-cresyl phosphate derivatives (including thiophosphate analogs) involves the following key steps:
- Reactants : Substantially anhydrous o-cresylic acid and phosphorus oxychloride (POCl3) in a mole ratio of at least 3:1.
- Catalyst : 0.1 to 2% by weight of anhydrous aluminum chloride (AlCl3).
- Reaction Conditions : The mixture is heated to temperatures above 200°C, typically up to 225-230°C, to achieve 90-96% completion, monitored by the evolution of hydrogen chloride gas.
- Additional o-Cresylic Acid : After initial reaction, 3-7% fresh anhydrous o-cresylic acid is added to drive the reaction to completion.
- Purification : The crude product is filtered and subjected to fractional distillation under vacuum (2 mm Hg) to separate tri-o-cresyl thiophosphate from impurities.
- Distillation Cuts :
- First cut (232-239°C) contains impurities and is recycled.
- Second cut (236-244°C) is the main product (about 80% of the yield).
- Third cut is combined with the first and recycled.
- Activated Charcoal Treatment : The main product cut is treated with 2-5% by weight activated charcoal at 100-120°C to remove residual impurities.
- Yield and Purity : The process achieves high purity this compound suitable for storage.
| Step | Parameter | Condition/Value |
|---|---|---|
| Mole ratio (cresylic acid:POCl3) | ≥ 3:1 | |
| Catalyst | 0.1-2% anhydrous AlCl3 | |
| Temperature (initial) | Up to >200°C (approx. 225-230°C) | |
| Reaction time | 5-7 hours | |
| Vacuum distillation pressure | ~2 mm Hg | |
| Distillation temperature | 232-244°C (varies by cut) | |
| Charcoal treatment | 2-5% weight, 100-120°C |
Multi-step Synthesis via Phosphorodichloridate Intermediates (Based on PubMed Study)
This method involves:
- Step 1 : Reaction of phosphorus oxychloride with o-cresol in 1:1 or 1:2 molar ratios, catalyzed by anhydrous aluminum chloride, to produce intermediates such as o-cresyl phosphorodichloridate and di-o-cresyl phosphorochloridate.
- Step 2 : Hydrolysis of these intermediates under controlled conditions to yield corresponding o-cresyl phosphoric acids.
- Step 3 : Derivatization of these acids to methyl esters or further reaction to form this compound analogs.
- Purification : Repeated preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to achieve 92-99% purity.
This approach is more suited for preparing metabolites and analogs for research rather than bulk industrial production.
Preparation of this compound Isopropyl Ester (Related Compound) from Chinese Patent CN104356162A
Though the patent primarily focuses on iprobenfos, a related organothiophosphate, it provides useful insights into thiophosphate preparation:
- Step 1 : Esterification of phosphorus trichloride with isopropanol to form O,O-diisopropyl phosphite.
- Step 2 : Removal of chloroisopropane by stripping or vacuum extraction at 0-80°C.
- Step 3 : Reaction of O,O-diisopropyl phosphite with sulfur and sodium hydroxide in solvents like benzene at 0-30°C to form O,O-diisopropyl sodium thiophosphate.
- Step 4 : Filtration and reaction with benzyl chloride at 60-95°C to yield the crude thiophosphate ester.
- Step 5 : Washing, crystallization, and filtration to obtain purified product.
Though this is a different thiophosphate ester, the sulfurization step and sodium thiophosphate intermediate formation are relevant to this compound synthesis.
Comparative Analysis of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Purification Techniques | Yield/Purity | Application |
|---|---|---|---|---|---|
| Direct reaction of POCl3 and o-cresol (US Patent) | o-Cresylic acid, POCl3 | AlCl3 catalyst, 225-230°C, vacuum distillation | Fractional distillation, charcoal treatment | High purity, industrial scale | Bulk this compound production |
| Intermediate phosphorochloridates (PubMed) | POCl3, o-cresol, AlCl3 | Controlled hydrolysis, TLC, HPLC | Chromatography-based purification | 92-99% purity, research scale | Metabolite synthesis, analytical standards |
| Thiophosphate ester via sodium thiophosphate (CN Patent) | Phosphorus trichloride, isopropanol, sulfur, NaOH | Low temperature sulfurization, solvent reaction | Crystallization, filtration | High purity, related esters | Organothiophosphate esters production |
Summary and Recommendations
- The most authoritative industrial method for this compound preparation involves the reaction of anhydrous o-cresylic acid with phosphorus oxychloride in the presence of anhydrous aluminum chloride catalyst, followed by high-temperature distillation and activated charcoal purification.
- For research-grade compounds and metabolites , multi-step synthesis via phosphorodichloridate intermediates with chromatographic purification is preferred.
- Sulfur incorporation to form the thiophosphate group can be achieved by reaction with elemental sulfur and base under controlled low temperatures, as demonstrated in related organothiophosphate ester syntheses.
- Purification by fractional distillation and activated charcoal treatment is critical to remove impurities and achieve the desired purity for industrial applications.
This comprehensive review integrates data from patents and scientific studies to provide a professional, authoritative guide on this compound preparation, suitable for industrial chemists and researchers alike.
Chemical Reactions Analysis
Thermal Decomposition on Ferrous Surfaces
TOCP reacts with iron oxides (Fe₂O₃, Fe₃O₄) and metallic iron under high-temperature conditions to form protective tribofilms. Key pathways and products include:
Table 1: Thermal Decomposition Products of TOCP on Iron Surfaces
| Surface Material | Primary Product | Secondary Products | Reaction Conditions |
|---|---|---|---|
| Fe₂O₃ | Cresol | Oligomers, CO₂ | 400–600°C in air or N₂ |
| Fe₃O₄ | Cresol | Tolyl-TCP adducts | 400–600°C in air or N₂ |
| Fe (metallic) | Cresol | Iron phosphates | 400–600°C in air or N₂ |
-
Mechanism :
Key Findings:
-
Isomer Reactivity : Para-TCP isomers decompose faster than meta-TCP on Fe₂O₃ due to lower energy barriers .
-
Environmental Impact : Cresol (a phenolic byproduct) is toxic and persistent in ecosystems .
Enzymatic Interactions and Neurotoxicity
TOCP is metabolized into cresyl saligenin phosphate (CBDP) , a potent neurotoxicant that irreversibly inhibits acetylcholinesterase (AChE) and neuropathy target esterase (NTE) .
Table 2: Kinetic Parameters for CBDP Inhibition of Cholinesterases
| Enzyme | Bimolecular Rate Constant (kᵢ, M⁻¹min⁻¹) | Aging Half-Life |
|---|---|---|
| Human BChE | 1.6 × 10⁸ (E form) | <1 minute |
| Human AChE | 2.7 × 10⁷ (E′ form) | <1 minute |
-
Mechanism :
Key Findings:
-
Mass Spectrometry : BChE adducts show a mass shift of +80 Da (phosphoserine) .
-
Clinical Relevance : Jet engine oils containing TCP can lead to low-level CBDP exposure in humans .
Hydrolysis and Environmental Degradation
TOCP undergoes alkaline hydrolysis but is stable in neutral/acidic conditions .
Table 3: Hydrolysis Products of TOCP
| Condition | Primary Products | Secondary Products |
|---|---|---|
| Alkaline (pH >9) | Dicresyl phosphate | Cresol, PO₄³⁻ |
| Neutral/Acidic | No significant hydrolysis | — |
-
Environmental Persistence :
Tribochemical Reactions in Lubricants
TOCP acts as an antiwear additive by forming iron phosphate tribofilms on mechanical components .
Table 4: Tribofilm Composition by Surface Material
| Surface | Tribofilm Components | Wear Reduction Efficiency |
|---|---|---|
| Fe₂O₃ | FePO₄, organic polyphosphates | High (>80%) |
| Fe₃O₄ | FePO₄, oligomers | Moderate (50–70%) |
| Fe (metallic) | FePO₄, Fe(O)ₓ | Low (<50%) |
-
Mechanism :
Immunotoxicity and DNA Interactions
Chronic TOCP exposure induces immunotoxic effects and DNA adduct formation .
Key Findings:
Scientific Research Applications
Chemical Properties and General Uses
Tri-o-cresyl phosphate is a colorless to yellowish liquid that is virtually insoluble in water but soluble in organic solvents. It is primarily recognized for its role as a flame retardant , plasticizer , and antiwear additive in lubricants. The compound is derived from the reaction of cresol with phosphorus oxychloride or phosphoric acid, resulting in a mixture of isomers, with the ortho-isomer being particularly notable for its toxicological properties .
Flame Retardant
Tri-o-cresyl phosphate is widely employed in the production of flame-retardant materials. Its effectiveness in reducing flammability makes it suitable for use in various plastics and coatings. The compound's ability to form a protective char layer upon thermal decomposition contributes to its flame-retardant properties .
Plasticizer
In the plastics industry, tri-o-cresyl phosphate serves as a plasticizer, enhancing the flexibility and durability of materials such as polyvinyl chloride (PVC) and cellulose nitrate. It improves the processing characteristics of these materials, allowing for easier molding and shaping during manufacturing .
Lubricants
As an antiwear additive in lubricants, tri-o-cresyl phosphate reduces friction and wear between mechanical parts. Its incorporation into engine oils and industrial lubricants helps extend equipment life and improve performance under high-stress conditions .
Toxicological Studies
The toxicity of tri-o-cresyl phosphate, especially the ortho-isomer, has been extensively studied due to its potential health hazards. Notably, an outbreak of TOCP poisoning occurred in Morocco in 1959, affecting over 10,000 individuals due to contaminated cooking oil . Research indicates that tri-o-cresyl phosphate can inhibit acetylcholinesterase activity, leading to neurotoxic effects such as organophosphate-induced delayed neuropathy (OPIDN). In studies involving laying hens, significant inhibition of neurotoxic enzymes was observed following exposure to high doses of TOCP .
Case Study 1: Outbreak of TOCP Poisoning
In Durban, South Africa, an outbreak of TOCP poisoning highlighted the severe health risks associated with this compound. Patients exhibited symptoms consistent with acute organophosphate poisoning, necessitating intensive medical intervention. This incident underscored the importance of monitoring and regulating the use of tri-o-cresyl phosphate in consumer products .
Case Study 2: Toxicological Research on Animals
Experimental studies on chickens have demonstrated that doses of tri-o-cresyl phosphate can lead to significant neurotoxic effects. In one study, hens administered a single dose exhibited marked inhibition of cholinesterase activity and subsequent symptoms such as ataxia and paralysis. These findings are critical for understanding the compound's risks and informing safety regulations in agricultural practices .
Mechanism of Action
The mechanism of action of tri-o-cresyl thiophosphate involves its interaction with metal surfaces and biological molecules:
-
Lubricant Additive:
- Forms a protective film on metal surfaces, reducing friction and wear.
- The film is composed of phosphate and thiophosphate groups that bond to the metal surface.
-
Enzyme Inhibition:
- Inhibits acetylcholinesterase by phosphorylating the active site serine residue.
- This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent neurotoxic effects .
Comparison with Similar Compounds
Tri-o-cresyl Phosphate (ToCP)
ToCP is a phosphate ester with three ortho-cresyl groups. It is notorious for inducing organophosphate-induced delayed neurotoxicity (OPIDN) via metabolic activation to cresyl saligenin phosphate (CBDP), which inhibits neuropathy target esterase (NTE) . In contrast, ToCTP’s thiophosphate structure may alter its metabolic pathway.
Key Differences:
- Chemical Stability : Thiophosphates like ToCTP are generally more resistant to hydrolysis than phosphates due to sulfur’s lower electronegativity, enhancing their persistence in industrial applications .
- Tribological Performance : Thiophosphate esters form thicker tribofilms (≈70 nm after 3 hours) compared to phosphates, as demonstrated in studies on tri-n-butyl thiophosphate . This property may make ToCTP superior in high-temperature lubrication.
Other Tricresyl Phosphate Isomers
ToCTP’s isomerism (ortho, meta, para) influences toxicity and applications:
- Tri-m-cresyl phosphate (TmCP) and tri-p-cresyl phosphate (TpCP): These isomers exhibit lower neurotoxicity than ToCP due to steric hindrance preventing metabolic activation to CBDP .
- Environmental Persistence : TpCP shows moderate biodegradation in activated-sludge systems (50–70% degradation over 20 days) , but ToCTP’s biodegradability remains unstudied.
Alkyl Thiophosphates
Compounds like triethyl thiophosphate (C6H15O3PS) and tri-n-butyl thiophosphate share the thiophosphate core but differ in alkyl substituents. These are used in sensors and lubricants due to their stability and reactivity with metals (e.g., forming iron polyphosphate-sulfate tribofilms) . ToCTP’s bulkier cresyl groups may enhance thermal stability but reduce solubility compared to alkyl variants .
Lubricant Additives
ToCTP and related thiophosphates are valued for forming protective tribofilms under friction. For example, triphenyl thiophosphate generates iron polyphosphate and sulfate layers, reducing wear but increasing friction compared to base oils . ToCTP’s performance in gear oils or aviation hydraulic fluids remains underexplored but is hypothesized to mirror these benefits .
Flame Retardants and Plasticizers
While ToCP is a known plasticizer, its thiophosphate analog may offer improved flame retardancy due to sulfur’s radical-scavenging properties.
Toxicological and Environmental Considerations
Neurotoxicity
ToCP is a potent neurotoxin, causing OPIDN in humans and animals via CBDP . ToCTP’s thiophosphate group likely impedes metabolic activation to neurotoxic intermediates, as suggested by its lack of effect on murine sleeping time . However, chronic exposure studies are lacking.
Aquatic Toxicity
ToCP induces developmental defects in zebrafish embryos at concentrations as low as 3.0 µg/L, impairing locomotion and morphology . No data exist for ToCTP, but its structural similarity warrants caution in environmental discharge.
Analytical Methods and Detection
Gas chromatography (GC) and mass spectrometry (MS) are standard for detecting tricresyl phosphates . ToCTP’s sulfur atom may shift retention times or produce distinct MS fragments (e.g., m/z 97 for PO3S⁻ vs. m/z 99 for PO4⁻), aiding differentiation from ToCP .
Tables
Table 1: Key Properties of ToCTP and Analogous Compounds
Q & A
What analytical methods are recommended for detecting TOCP and its metabolites in biological samples?
Basic Research Question
High-performance liquid chromatography (HPLC) is a validated method for quantifying TOCP and its metabolites, such as o-cresyl dihydrogen phosphate and saligenin cyclic-o-tolyl phosphate, in biological matrices. This method achieves high sensitivity (detection limits in µg/mL range) and specificity by utilizing reverse-phase columns and UV detection . For trace analysis, coupling HPLC with mass spectrometry (LC-MS) improves resolution, particularly for identifying neurotoxic metabolites like CBDP (2-(o-cresyl)-4H-1,3,2-benzodioxaphosphorin-2-one) .
How should acute toxicity studies for TOCP be designed to assess neurotoxic effects?
Basic Research Question
Acute toxicity protocols should prioritize oral or dermal exposure routes, given TOCP’s historical association with delayed neuropathy (OPIDN) in humans. Dose ranges should align with LD50 values observed in rodents (e.g., 350–750 mg/kg in rats) and include endpoints like acetylcholinesterase (AChE) inhibition, neurotoxic esterase (NTE) activity, and histopathological analysis of spinal cord and peripheral nerves. Include a 2–3 week latency period post-exposure to capture delayed neurotoxic symptoms .
What molecular mechanisms underlie TOCP-induced neurotoxicity?
Advanced Research Question
TOCP’s neurotoxicity is mediated by its bioactive metabolite CBDP, which irreversibly inhibits NTE, disrupting phospholipid metabolism and causing axonal degeneration. In vitro studies using human neuroblastoma cells (SK-N-SH) show CBDP reduces neurofilament proteins (NF-H, NF-L) and β-tubulin, impairing neurite outgrowth. Autophagy dysregulation (e.g., increased autophagic vesicles) is also implicated, though signaling pathways remain poorly characterized . Discrepancies between in vitro potency (IC50: 0.7 mg/L in N2a cells) and in vivo latency highlight metabolic activation as a critical factor .
How do in vitro neuroblastoma models compare to in vivo animal models for studying TOCP toxicity?
Advanced Research Question
Neuroblastoma cell lines (e.g., SH-SY5Y, N2a) are cost-effective for high-throughput screening of TOCP’s effects on neurite outgrowth and cytoskeletal integrity. However, they lack metabolic competence to convert TOCP to CBDP, necessitating exogenous activation systems. In contrast, hen models (e.g., Gallus domesticus) remain the gold standard for OPIDN studies due to their metabolic similarity to humans and reproducible delayed neuropathy phenotypes . Rodent models (rats, mice) are less sensitive but useful for reproductive toxicity assessments .
What experimental designs are critical for assessing TOCP’s reproductive toxicity?
Advanced Research Question
Chronic exposure studies in male rodents should focus on seminiferous tubule degeneration and sperm motility. For example, daily oral administration of 25–150 mg/kg TOCP in Fischer 344 rats for 63 days induces dose-dependent testicular atrophy and reduced epididymal sperm density. Include endpoints like testicular histopathology, sperm counts, and biomarkers (e.g., NTE inhibition) . Prenatal studies in Long Evans rats show no developmental toxicity at ≤350 mg/kg, but maternal mortality occurs at higher doses, necessitating careful dose calibration .
How can researchers resolve contradictions in TOCP toxicity data across species?
Advanced Research Question
Discrepancies arise from species-specific metabolic activation (e.g., humans vs. rodents) and differential sensitivity of NTE isoforms. For instance, humans exposed to 70 mg TOCP (via contaminated food) developed OPIDN, whereas rodents require higher doses. Cross-species comparisons should integrate in vitro metabolism assays (e.g., liver microsomes) and isoform-specific NTE inhibition studies .
What metabolic pathways transform TOCP into neurotoxic intermediates?
Advanced Research Question
TOCP undergoes cytochrome P450-mediated oxidation to CBDP, the active neurotoxicant. Key metabolites include o-cresol derivatives and phosphorylated intermediates, detectable via LC-MS. Thiophosphate analogs (e.g., dimethyl 4-nitrophenyl thiophosphate) may compete with TOCP for metabolic enzymes, altering toxicity profiles. Stable isotope labeling (e.g., ¹⁴C-TOCP) in hens revealed rapid absorption and distribution to neural tissues .
What stability considerations are critical for TOCP storage in laboratory settings?
Basic Research Question
TOCP degrades under prolonged storage, forming hazardous byproducts. Store in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Monitor purity via GC-MS, as impurities (e.g., m- or p-cresyl isomers) can confound toxicity results. Avoid plasticizers in storage materials due to TOCP’s solvent compatibility (e.g., hexane, toluene) .
Does TOCP exhibit genotoxic potential in mammalian systems?
Advanced Research Question
TOCP itself is not mutagenic in Ames tests but its metabolite 2-phenoxy-4H-1,3,2-benzodioxaphosphorin-2-oxide induces DNA adducts in Salmonella TA100 (1,452 revertants/µmol) and human HepG2 cells. ³²P-postlabeling assays identified two adducts, suggesting arylating activity. However, cytotoxicity in hepatoma cells complicates interpretation, requiring complementary in vivo micronucleus assays .
How can researchers investigate TOCP’s role in autophagy dysregulation?
Advanced Research Question
Use SH-SY5Y neuroblastoma cells treated with 0.2–1.0 mM TOCP to quantify autophagic vesicles via LC3-II immunoblotting or fluorescence microscopy (e.g., Cyto-ID staining). Pair with inhibitors (e.g., chloroquine) to block lysosomal degradation and assess flux. Transcriptomic analysis (RNA-seq) of autophagy-related genes (ATG5, BECN1) can identify upstream regulators, though in vivo validation in hen spinal cords is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
